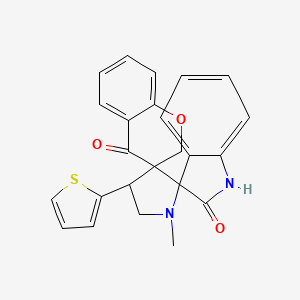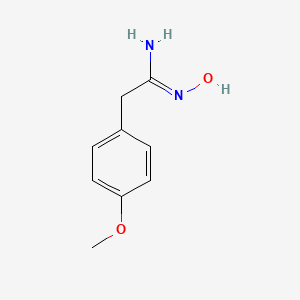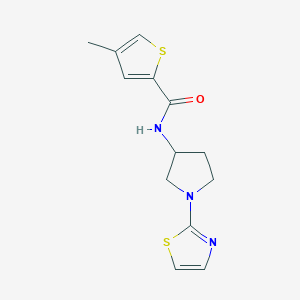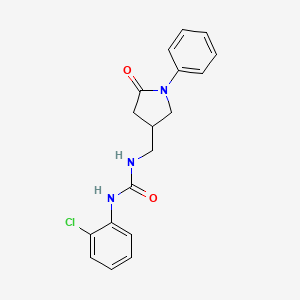
Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chroman-4'-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole, also known as C4S3NM4T2P2S3O, is a synthetic compound with a range of potential applications in the field of scientific research. C4S3NM4T2P2S3O is a member of the chroman family, which is a class of compounds characterized by a six-membered ring containing an oxygen atom, two nitrogen atoms, and four carbon atoms. It has been studied for its potential applications in various fields, including medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Spiro[pyrrolidine-3, 3´-oxindole], a core structure in Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole, has been found to exhibit significant inhibitory activity against breast cancer cells, specifically the MCF-7 cell line. Research by Hati et al. (2016) demonstrated that compounds with this motif induce apoptotic cell death in these cells, with histone deacetylase 2 (HDAC2) and prohibitin 2 identified as potential cellular targets (Hati, Tripathy, Dutta, Agarwal, Srinivasan, Singh, Singh, & Sen, 2016).
Antimicrobial and Antifungal Activity
Raj et al. (2003) explored a new class of spiro pyrrolidines, which includes structures related to Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole. These compounds were evaluated for antibacterial and antifungal activity against various human pathogens, showing efficacy except against Bacillus subtilis (Raj, Raghunathan, SrideviKumari, & Raman, 2003).
Structural Diversity and Synthesis
The spiro[pyrrolidine-3,3′-oxindole] scaffold, as found in Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole, presents a complex structure with multiple stereogenic centers, making its synthesis a subject of interest. Chen et al. (2009) described an enantioselective organocatalytic approach for the synthesis of diverse spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the scaffold's structural diversity and relevance in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
Eigenschaften
InChI |
InChI=1S/C24H20N2O3S/c1-26-13-17(20-11-6-12-30-20)23(14-29-19-10-5-2-7-15(19)21(23)27)24(26)16-8-3-4-9-18(16)25-22(24)28/h2-12,17H,13-14H2,1H3,(H,25,28) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREXOOXCKFMSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)




![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)


![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)
![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2418504.png)
![1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2418508.png)
